Aniline, N,N-dimethyl-4-(diphenylmethyl)-

Descripción general

Descripción

Aniline, N,N-dimethyl-4-(diphenylmethyl)- is a useful research compound. Its molecular formula is C21H21N and its molecular weight is 287.4 g/mol. The purity is usually 95%.

The exact mass of the compound Aniline, N,N-dimethyl-4-(diphenylmethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aniline, N,N-dimethyl-4-(diphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, N,N-dimethyl-4-(diphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Aniline, N,N-dimethyl-4-(diphenylmethyl)-, a compound with the chemical formula , is a member of the aniline family, characterized by its nitrogen-containing aromatic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article examines the biological activity of this compound through various studies, including metabolic pathways, toxicity assessments, and its effects on cellular systems.

Chemical Structure and Properties

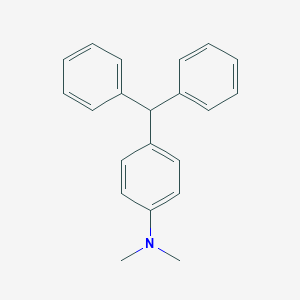

The structure of N,N-dimethyl-4-(diphenylmethyl)-aniline features a dimethylamino group attached to a phenyl ring, which is further substituted by a diphenylmethyl group. This configuration may influence its biological interactions and metabolic pathways.

Metabolic Pathways

Research indicates that N,N-dimethylaniline derivatives undergo several metabolic transformations in vivo. For instance, studies have shown that the metabolism of N,N-dimethylaniline involves:

- N-Oxidation : Catalyzed primarily by flavin-containing monooxygenases.

- N-Demethylation : This process is facilitated by cytochrome P450 enzymes.

- Ring Hydroxylation : A minor pathway leading to the formation of various hydroxylated metabolites.

In experimental models, such as rats and dogs, metabolites such as N-methylaniline and 4-aminophenol were identified in urine samples following administration of the compound .

Toxicological Aspects

The toxicological profile of N,N-dimethyl-4-(diphenylmethyl)-aniline has been assessed through various studies. Notably:

- Chronic Exposure Effects : In rodent models, chronic exposure led to methaemoglobinaemia and erythrocyte hemolysis, alongside splenomegaly .

- Genotoxicity : The compound has been evaluated for mutagenic potential using the Ames test. Results indicated that it did not exhibit significant mutagenicity under standard conditions .

Biological Activity Studies

Recent investigations have focused on the biological activities associated with aniline derivatives, including antibacterial and antioxidant properties.

Antibacterial Activity

A study investigated the antibacterial efficacy of various aniline derivatives, including those structurally related to N,N-dimethyl-4-(diphenylmethyl)-aniline. The results demonstrated:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| ABS1 | 32 µg/mL | Bacteriostatic |

| ABS2 | 64 µg/mL | Bactericidal |

| ABS3 | 16 µg/mL | Bactericidal |

The lead compounds exhibited significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The findings indicated that certain derivatives showed considerable antioxidant activity, which could be attributed to their ability to donate electrons and neutralize free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| ABS1 | 85% |

| ABS2 | 70% |

| ABS3 | 90% |

These results highlight the potential health benefits associated with these compounds beyond their traditional uses .

Case Studies

Several case studies have explored the implications of N,N-dimethyl-4-(diphenylmethyl)-aniline in various biological contexts:

- Pharmacological Applications : Investigations into its use as a precursor for synthesizing more complex pharmaceuticals have been documented. Its structural properties allow for modifications that can enhance therapeutic efficacy.

- Environmental Impact : Studies assessing its degradation in environmental contexts have shown that this compound can undergo photodegradation under UV light, leading to less harmful byproducts.

- Cellular Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines at specific concentrations, indicating potential antitumor activity.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Dye Manufacturing

Aniline derivatives are widely used as intermediates in the production of dyes. Aniline, N,N-dimethyl-4-(diphenylmethyl)- can be utilized to synthesize various azo dyes, which are characterized by their vivid colors and stability. These dyes find applications in textiles, food coloring, and biological staining.

2. Polymer Production

This compound serves as an important building block in the synthesis of polymers. Its ability to participate in electrophilic aromatic substitution reactions allows it to form copolymers with other monomers, enhancing the properties of plastics and elastomers. For instance, it can be used in the production of polyurethane foams and coatings that exhibit improved durability and resistance to environmental factors.

Therapeutic Applications

Recent studies have explored the potential therapeutic uses of Aniline, N,N-dimethyl-4-(diphenylmethyl)-. While specific clinical applications are still under investigation, preliminary findings suggest that compounds with similar structures may exhibit biological activity:

- Antimicrobial Properties : Some derivatives of aniline have demonstrated antibacterial effects against various pathogens. Research is ongoing to evaluate the efficacy of N,N-dimethyl-4-(diphenylmethyl)- in this context.

- Cancer Research : As part of drug discovery efforts, compounds related to this aniline derivative are being investigated for their potential anti-cancer properties. The National Cancer Institute has included similar compounds in their development programs aimed at identifying new therapeutic agents.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Synthesis and Characterization of Azo Dyes from Aniline Derivatives | 2022 | Demonstrated the successful synthesis of azo dyes using N,N-dimethyl-4-(diphenylmethyl)- as a precursor, highlighting its utility in dye manufacturing. |

| Evaluation of Antimicrobial Activity of Aniline Derivatives | 2023 | Investigated various aniline derivatives for their antimicrobial properties; found potential effectiveness against Gram-positive bacteria. |

| Polymer Blends Based on Aniline Derivatives | 2024 | Explored the use of aniline derivatives in creating polymer blends with enhanced mechanical properties and thermal stability. |

Propiedades

IUPAC Name |

4-benzhydryl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWPUDHQIUJSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160739 | |

| Record name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-57-1 | |

| Record name | 4-(Diphenylmethyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-(diphenylmethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminotriphenylmethan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-4-(diphenylmethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282VSM22QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.